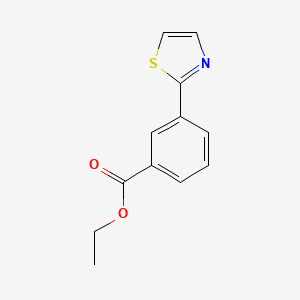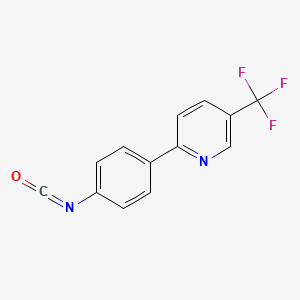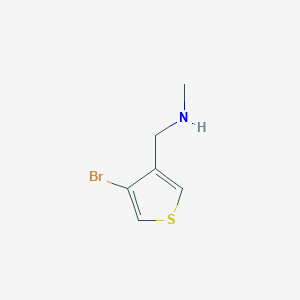
4-Bromophenyl cyclohexyl ketone
Vue d'ensemble
Description
4-Bromophenyl cyclohexyl ketone (4-BPCHK) is an organic compound composed of a phenyl ring attached to a cyclohexyl ring, with a bromine atom on the fourth carbon of the phenyl ring. It is a colorless, odorless solid that has a melting point of 59-60 °C. 4-BPCHK has a variety of applications in scientific research, ranging from its use as a reagent in organic synthesis to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis of Pseudo-indoxyl Derivatives
4-Bromophenyl cyclohexyl ketone has been utilized in the synthesis of pseudo-indoxyl derivatives through sequential Cu-catalyzed S(N)Ar and Smalley cyclization. These derivatives exhibit interesting fluorescent properties and broad Stokes shifts, suggesting potential applications in fluorescent tagging and molecular probes (Y. Goriya & C. Ramana, 2013).
Formation of Liquid Crystalline Derivatives
The compound has also been involved in the synthesis of liquid crystalline cyclohexene and cyclohexane derivatives. These derivatives were developed from 3,6-disubstituted cyclohex-2-enones, which were synthesized by the condensation of appropriate 2-bromoethyl ketones. Such materials could have applications in liquid crystal displays and other electronic devices requiring organized molecular alignment (V. Bezborodov, V. Lapanik, & G. Sasnouski, 2002).
Photolabile Protecting Group for Ketones
Interestingly, a derivative of this compound, specifically 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), has been demonstrated as a photoremovable protecting group for aldehydes and ketones. This application is particularly valuable in photochemical studies where controlled release of protected substrates is required (Min Lu et al., 2003).
Enantioselective Synthesis
A ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones, including derivatives of this compound, has been reported. This method achieved high enantiomeric excesses, providing an essential chiral intermediate for the synthesis of certain histamine H(1) antagonists. The introduction of an ortho-bromo atom to the phenyl ring significantly influences the enantioselectivity of the hydrogenation process (Xiaoming Tao et al., 2012).
Green Synthesis Approaches
The compound has been used in green synthesis methods, such as water-mediated Diels-Alder reactions, to synthesize bicyclo[2.2.1]hept-5-ene methanones with antimicrobial and antioxidant activities. This eco-friendly synthesis showcases the compound's versatility in sustainable chemistry applications (G. Thirunarayanan, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
4-Bromophenyl cyclohexyl ketone is a type of cyclic ketone . Ketones are known to react with a variety of organic compounds, and the primary targets of this compound would be nucleophilic organic groups .
Mode of Action
The compound can undergo a variety of reactions, including nucleophilic substitution and oxidation . In the presence of a nucleophile, the ketone can undergo a substitution reaction at the benzylic position . This reaction can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Biochemical Pathways
The compound can participate in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound can also undergo alpha halogenation, a reaction that involves the substitution of an α-hydrogen for a halogen atom in the presence of an acid .
Result of Action
The result of the compound’s action would depend on the specific reaction it undergoes. For instance, in a nucleophilic substitution reaction, the compound could form a new product with the nucleophile . In an oxidation reaction, the compound could be transformed into a different ketone or carboxylic acid .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of the compound’s reactions can be affected by the presence of catalysts, the concentration of reactants, and the temperature . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of other reactive species.
Propriétés
IUPAC Name |
(4-bromophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZVBPMTWSMMRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640565 | |
| Record name | (4-Bromophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3277-79-0 | |
| Record name | (4-Bromophenyl)cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3277-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)(cyclohexyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290998.png)
![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)
![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)
![1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291002.png)
![1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291004.png)
![1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291005.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1291008.png)


![5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1291015.png)

